1-Benzyl-3-(2-bromoethyl)piperidine
Description
Properties
Molecular Formula |
C14H20BrN |
|---|---|
Molecular Weight |
282.22 g/mol |
IUPAC Name |
1-benzyl-3-(2-bromoethyl)piperidine |
InChI |
InChI=1S/C14H20BrN/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2 |
InChI Key |
MCPLUQFNHSRIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCBr |
Origin of Product |
United States |
Preparation Methods
The preparation of 1-Benzyl-3-(2-bromoethyl)piperidine typically involves multi-step synthetic routes starting from piperidine derivatives or related intermediates such as 1-benzyl-3-piperidone or N-benzylglycine esters. The key synthetic challenges include selective substitution at the 3-position of the piperidine ring and the introduction of the 2-bromoethyl side chain.
Preparation Methods Analysis
Synthesis via 1-Benzyl-3-piperidone Hydrochloride Intermediates
A prominent approach involves the preparation of 1-benzyl-3-piperidone hydrochloride as a key intermediate, which is then functionalized to introduce the 2-bromoethyl substituent.
Preparation of 1-Benzyl-3-piperidone Hydrochloride
Three main routes to 1-benzyl-3-piperidone hydrochloride have been reported:
The third route is preferred for its efficiency and scalability. It involves:
- Step 1: Preparation of N-benzylglycine ethyl ester (Intermediate IV) by reaction of benzylamine with 2-ethyl chloroacetate in acetonitrile with triethylamine as base.
- Step 2: Alkylation of Intermediate IV with 4-halo ethyl butyrate (4-chloro or 4-bromo derivatives) in organic solvents such as chloroform or toluene, in the presence of alkali (e.g., sodium carbonate, potassium carbonate).
- Step 3: Base treatment to adjust pH to 6–8, extraction, drying, and concentration to obtain Intermediate II.
- Step 4: Acid hydrolysis with hydrochloric acid, followed by crystallization from solvents like acetonitrile, ethyl acetate, or isopropanol to yield 1-benzyl-3-piperidone hydrochloride.
This method offers a balance of yield, purity, and operational simplicity, making it suitable for industrial applications.
Functionalization to 1-Benzyl-3-(2-bromoethyl)piperidine
Data Tables Summarizing Key Reaction Conditions
Full Research Findings and Notes
- The preparation of 1-benzyl-3-piperidone hydrochloride is a critical step, with multiple routes explored. The method via N-benzylglycine ethyl ester alkylation is favored for efficiency and scalability.
- The choice of alkali and solvent in the alkylation step significantly affects yield and purity. Sodium carbonate and chloroform or toluene are commonly used.
- Crystallization from solvents such as acetonitrile or ethyl acetate is essential to obtain high-purity 1-benzyl-3-piperidone hydrochloride.
- The subsequent introduction of the 2-bromoethyl group typically involves alkylation of the piperidine nitrogen or carbon centers with 2-bromoethyl halides under basic conditions, though detailed protocols vary and may require optimization.
- Advanced synthetic methods including palladium-catalyzed cross-coupling and Shapiro reactions offer alternative routes for related benzylpiperidine derivatives, potentially adaptable for 1-benzyl-3-(2-bromoethyl)piperidine synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-bromoethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or THF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced piperidine derivatives.
Scientific Research Applications
1-Benzyl-3-(2-bromoethyl)piperidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-bromoethyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyl and bromoethyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 1-Benzyl-3-(2-bromoethyl)piperidine and related piperidine derivatives in terms of structure, reactivity, and applications:
Key Comparative Insights
Reactivity: The bromoethyl group in 1-Benzyl-3-(2-bromoethyl)piperidine enables nucleophilic substitution (e.g., with amines or thiols), distinguishing it from non-halogenated analogs like 1-Benzyl-3-(piperidin-1-ylmethyl)piperidine, which undergoes hydrogenation or reductive amination . Compared to 1-Benzyl-4-bromopiperidin-3-one, the bromine position (3 vs. 4) and ketone functionality alter reactivity: the latter participates in aldol condensations, while the former is suited for alkylation .
Synthetic Utility :
- Ester-containing derivatives (e.g., 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate) are less reactive toward electrophiles but serve as hydrolyzable prodrugs or intermediates in carboxylate-based coupling .
- The bromoethyl group in the target compound allows modular derivatization, making it superior for introducing secondary functional groups in multi-step syntheses .
Biological Interactions: Piperidine derivatives with bulky substituents (e.g., piperidinylmethyl groups) exhibit enhanced binding to hydrophobic enzyme pockets, as seen in molecular docking studies of benzohomoadamantane-urea analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
